molecular formula C14H19NO3 B2357825 5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one CAS No. 1315367-04-4

5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one

Cat. No. B2357825
CAS RN: 1315367-04-4
M. Wt: 249.31
InChI Key: MKOORXKZEHGBSM-UHFFFAOYSA-N
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Description

The compound “5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one” is a piperidinone derivative. Piperidinones are a class of organic compounds containing a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-(Hydroxymethyl)” and “6-(4-methoxyphenyl)” parts suggest the presence of a hydroxymethyl group (a carbon atom with an attached hydroxyl group) and a methoxyphenyl group (a phenyl ring with an attached methoxy group), respectively .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperidinones, hydroxymethyl groups, and methoxyphenyl groups each have their own typical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxymethyl and methoxyphenyl groups could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Imaging Probe Development

One significant application of similar compounds to 5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one is in the development of imaging probes. For example, a study by Prabhakaran et al. (2006) involved synthesizing a compound labeled [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide ([11C]AC90179) to investigate its potential as a PET ligand for imaging 5-HT2A receptors. However, this compound demonstrated rapid influx and efflux in brain regions without specific binding, indicating it was not suitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Antioxidant and Antimicrobial Potential

Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and evaluated their in vitro antioxidant and antimicrobial activities. Among the synthesized analogues, certain compounds exhibited promising antioxidant activity, and others showed significant antibacterial and antifungal activities (Harini et al., 2014).

Molecular Structure Analysis

Wu et al. (2021) focused on synthesizing and analyzing the structural properties of a compound with a similar structure: 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This compound demonstrated inhibitory activity on SHP2 protein and was better than a reference compound in inhibitory activity at 10 μM (Wu et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

5-(hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15-13(17)8-5-11(9-16)14(15)10-3-6-12(18-2)7-4-10/h3-4,6-7,11,14,16H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOORXKZEHGBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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